molecular formula C12H20ClN3O4S B2415731 N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride CAS No. 1465348-06-4

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride

Cat. No.: B2415731
CAS No.: 1465348-06-4
M. Wt: 337.82
InChI Key: HGUHSWOXNMIGQA-UHFFFAOYSA-N
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Description

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound is characterized by the presence of an amino group, an ethylbutyl chain, a nitro group, and a benzenesulfonamide moiety, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The nitrated benzene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Amination: The ethylbutyl chain is introduced through a nucleophilic substitution reaction with an appropriate amine, such as 2-amino-2-ethylbutane.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Reduction Products: N-(2-Amino-2-ethylbutyl)-4-aminobenzenesulfonamide.

    Substitution Products: Various N-substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitroso and nitro derivatives.

Scientific Research Applications

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antibacterial and antifungal agent due to its sulfonamide moiety.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the bacteriostatic effect, inhibiting the proliferation of bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A widely used sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

Uniqueness

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride is unique due to its specific structural features, such as the ethylbutyl chain and the nitro group, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.

Properties

IUPAC Name

N-(2-amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S.ClH/c1-3-12(13,4-2)9-14-20(18,19)11-7-5-10(6-8-11)15(16)17;/h5-8,14H,3-4,9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUHSWOXNMIGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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